molecular formula C18H25NO5 B14791718 Senecionan-11,16-dione, 12-hydroxy-;Aureine;Senecionin

Senecionan-11,16-dione, 12-hydroxy-;Aureine;Senecionin

Cat. No.: B14791718
M. Wt: 335.4 g/mol
InChI Key: HKODIGSRFALUTA-JYJNOHBYSA-N
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Description

Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many different plants in that genus, including Jacobaea vulgaris (Senecio jacobaea). It has also been isolated from several other plants, including Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . Senecionine is known for its hepatotoxic properties and can cause liver damage, cancer, and pyrrolizidine alkaloidosis upon ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of senecionine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of senecionine is not common due to its toxic nature. it can be extracted from plants that naturally produce it. The extraction process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The extract is then purified using techniques such as chromatography to isolate senecionine .

Chemical Reactions Analysis

Types of Reactions: Senecionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Senecionine’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

(7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/t11?,14?,15?,18-/m1/s1

InChI Key

HKODIGSRFALUTA-JYJNOHBYSA-N

Isomeric SMILES

CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C

Origin of Product

United States

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